molecular formula C26H20N2O2 B3844222 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide

Cat. No. B3844222
M. Wt: 392.4 g/mol
InChI Key: MXHOEIBPZJYNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide, also known as BSA, is a compound that has been widely used in scientific research. It is a fluorescent probe that can be used to detect the presence of proteins in a sample, making it a valuable tool for studying biological processes.

Mechanism of Action

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide works by binding to proteins and causing them to fluoresce. The fluorescence is a result of the interaction between the this compound molecule and the amino acid residues in the protein. The intensity of the fluorescence is proportional to the amount of protein present in the sample.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that can be used in a variety of experimental settings.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide as a fluorescent probe is its high sensitivity and specificity. It can detect proteins at very low concentrations and can distinguish between different proteins based on their fluorescence spectra. However, one limitation of this compound is that it requires a fluorescent microscope or other specialized equipment to detect the fluorescence signal.

Future Directions

There are many potential future directions for the use of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide in scientific research. One area of interest is the development of new this compound derivatives that can be used to study specific types of proteins or protein interactions. Another area of interest is the use of this compound in live-cell imaging studies, which would allow researchers to visualize protein dynamics in real-time. Additionally, this compound could be used in the development of new diagnostic tools for detecting protein biomarkers in disease states. Overall, the potential applications of this compound in scientific research are vast and varied.

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide has been widely used in scientific research as a fluorescent probe for the detection of proteins. It can be used to study protein-protein interactions, protein-ligand interactions, and protein conformational changes. This compound has also been used to study the localization and trafficking of proteins within cells.

properties

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2/c1-16-13-17(2)24-23(14-16)28-26(30-24)19-9-5-10-20(15-19)27-25(29)22-12-6-8-18-7-3-4-11-21(18)22/h3-15H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHOEIBPZJYNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.